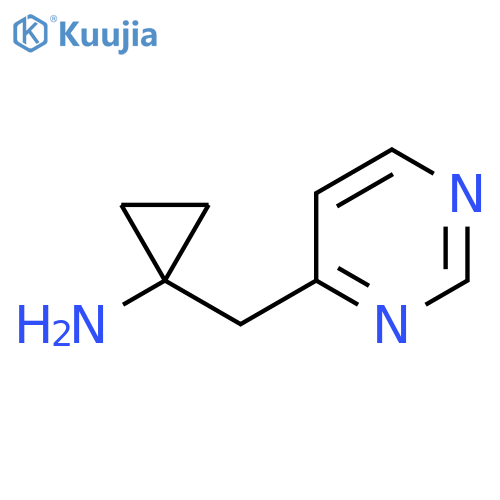Cas no 2229448-22-8 (1-(pyrimidin-4-yl)methylcyclopropan-1-amine)

2229448-22-8 structure
商品名:1-(pyrimidin-4-yl)methylcyclopropan-1-amine
1-(pyrimidin-4-yl)methylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(pyrimidin-4-yl)methylcyclopropan-1-amine
- EN300-1765821
- 2229448-22-8
- 1-[(pyrimidin-4-yl)methyl]cyclopropan-1-amine
-
- インチ: 1S/C8H11N3/c9-8(2-3-8)5-7-1-4-10-6-11-7/h1,4,6H,2-3,5,9H2
- InChIKey: CSPHDKRSRBXOPE-UHFFFAOYSA-N
- ほほえんだ: NC1(CC2C=CN=CN=2)CC1
計算された属性
- せいみつぶんしりょう: 149.095297364g/mol
- どういたいしつりょう: 149.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
1-(pyrimidin-4-yl)methylcyclopropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1765821-5.0g |
1-[(pyrimidin-4-yl)methyl]cyclopropan-1-amine |
2229448-22-8 | 5g |
$3770.0 | 2023-06-03 | ||
| Enamine | EN300-1765821-10.0g |
1-[(pyrimidin-4-yl)methyl]cyclopropan-1-amine |
2229448-22-8 | 10g |
$5590.0 | 2023-06-03 | ||
| Enamine | EN300-1765821-0.5g |
1-[(pyrimidin-4-yl)methyl]cyclopropan-1-amine |
2229448-22-8 | 0.5g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1765821-1g |
1-[(pyrimidin-4-yl)methyl]cyclopropan-1-amine |
2229448-22-8 | 1g |
$1299.0 | 2023-09-20 | ||
| Enamine | EN300-1765821-5g |
1-[(pyrimidin-4-yl)methyl]cyclopropan-1-amine |
2229448-22-8 | 5g |
$3770.0 | 2023-09-20 | ||
| Enamine | EN300-1765821-10g |
1-[(pyrimidin-4-yl)methyl]cyclopropan-1-amine |
2229448-22-8 | 10g |
$5590.0 | 2023-09-20 | ||
| Enamine | EN300-1765821-0.1g |
1-[(pyrimidin-4-yl)methyl]cyclopropan-1-amine |
2229448-22-8 | 0.1g |
$1144.0 | 2023-09-20 | ||
| Enamine | EN300-1765821-0.25g |
1-[(pyrimidin-4-yl)methyl]cyclopropan-1-amine |
2229448-22-8 | 0.25g |
$1196.0 | 2023-09-20 | ||
| Enamine | EN300-1765821-1.0g |
1-[(pyrimidin-4-yl)methyl]cyclopropan-1-amine |
2229448-22-8 | 1g |
$1299.0 | 2023-06-03 | ||
| Enamine | EN300-1765821-0.05g |
1-[(pyrimidin-4-yl)methyl]cyclopropan-1-amine |
2229448-22-8 | 0.05g |
$1091.0 | 2023-09-20 |
1-(pyrimidin-4-yl)methylcyclopropan-1-amine 関連文献
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
5. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
2229448-22-8 (1-(pyrimidin-4-yl)methylcyclopropan-1-amine) 関連製品
- 68551-17-7(Isoalkanes, C10-13)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
